molecular formula C28H21N5O2S B13379618 2,4-Dihydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone

2,4-Dihydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone

Cat. No.: B13379618
M. Wt: 491.6 g/mol
InChI Key: AUAAPPAJFQUMBN-GRXCVFBYSA-N
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Description

2,4-Dihydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone is a complex organic compound that combines the structural features of 2,4-dihydroxybenzaldehyde and a thiazolidinylidene hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone typically involves the condensation of 2,4-dihydroxybenzaldehyde with a thiazolidinylidene hydrazone derivative. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dihydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone is unique due to its combination of a phenolic aldehyde and a thiazolidinylidene hydrazone moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C28H21N5O2S

Molecular Weight

491.6 g/mol

IUPAC Name

4-[(E)-[(Z)-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]benzene-1,3-diol

InChI

InChI=1S/C28H21N5O2S/c34-24-17-16-20(25(35)18-24)19-29-32-28-33(23-14-8-3-9-15-23)26(30-21-10-4-1-5-11-21)27(36-28)31-22-12-6-2-7-13-22/h1-19,34-35H/b29-19+,30-26?,31-27?,32-28-

InChI Key

AUAAPPAJFQUMBN-GRXCVFBYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)S/C(=N\N=C\C4=C(C=C(C=C4)O)O)/N2C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)SC(=NN=CC4=C(C=C(C=C4)O)O)N2C5=CC=CC=C5

Origin of Product

United States

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